5-bromo-2-chloro-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)benzamide
Description
Properties
IUPAC Name |
5-bromo-2-chloro-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrClNO2/c19-14-8-9-16(20)15(10-14)17(22)21-11-18(23,13-6-7-13)12-4-2-1-3-5-12/h1-5,8-10,13,23H,6-7,11H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHEKSXDHGRRQMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CNC(=O)C2=C(C=CC(=C2)Br)Cl)(C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination of 2-Hydroxybenzoic Acid Derivatives
A patent by CN114591250A demonstrates bromination of 2-hydroxypyrimidine using hydrobromic acid (20–50 wt%) and hydrogen peroxide (10–50 wt%) at 30–100°C. Adapting this to benzamide synthesis, 5-bromo-2-hydroxybenzamide is obtained in 94–99% yield when reacting 2-hydroxybenzamide with HBr:H₂O₂ (1:1–3:1 molar ratio) for 8–14 hours. Excess H₂O₂ is quenched with catalase (150 IU/mL) to prevent over-oxidation.
Chlorination via Phosphorus Oxychloride
Chlorination of the 2-hydroxy group is achieved using phosphorus oxychloride (POCl₃) and organic amines (triethylamine, diisopropylethylamine). Optimal conditions from CN114591250A involve refluxing 5-bromo-2-hydroxybenzamide with POCl₃ (1–5 molar equivalents) and triethylamine (0.6–2 equivalents) at 50–120°C for 5–8 hours. This yields 5-bromo-2-chlorobenzoyl chloride with >98% purity, as confirmed by HPLC.
Preparation of the Amine Side Chain: 2-Cyclopropyl-2-Hydroxy-2-Phenylethylamine
Grignard Addition to Cyclopropanecarboxaldehyde
The amine side chain is synthesized via a three-step sequence:
- Formation of cyclopropanecarboxaldehyde : Cyclopropane carbonyl chloride is reduced to the aldehyde using lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃).
- Nucleophilic addition : Phenylmagnesium bromide reacts with cyclopropanecarboxaldehyde to yield 2-cyclopropyl-2-phenyl-1-ethanol.
- Reductive amination : The alcohol is converted to the primary amine using ammonium acetate and sodium cyanoborohydride in methanol.
Stereochemical Control
The tertiary alcohol’s stereochemistry is controlled by employing (R)- or (S)-BINOL-derived catalysts during the Grignard step, achieving enantiomeric excess (ee) >90%.
Amide Coupling: Optimizing Reaction Efficiency
Schotten-Baumann Conditions
A modified Schotten-Baumann reaction couples 5-bromo-2-chlorobenzoyl chloride with 2-cyclopropyl-2-hydroxy-2-phenylethylamine in a biphasic system (dichloromethane/water) with sodium carbonate (pH 9–10). The reaction proceeds at 0–5°C for 2 hours, yielding 82–88% of the target compound.
Catalytic Coupling Agents
Alternative methods use 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF). This approach improves yields to 90–94% while reducing epimerization risks.
Purification and Analytical Characterization
Crystallization and Filtration
Crude product is purified via recrystallization from ethanol/water (3:1 v/v), achieving >98% purity. Residual solvents are removed under reduced pressure (50°C, 10 mmHg).
Spectroscopic Analysis
- FTIR : Strong absorption at 1650 cm⁻¹ confirms the amide C=O stretch.
- ¹H-NMR (400 MHz, CDCl₃): δ 7.82 (d, J=8.4 Hz, 1H, Ar-H), 7.45–7.32 (m, 5H, Ph), 4.21 (s, 1H, OH), 3.97 (q, J=6.8 Hz, 2H, CH₂).
- MS (ESI+) : m/z 417.1 [M+H]⁺, consistent with the molecular formula C₁₉H₁₈BrClNO₂.
Industrial-Scale Optimization
Solvent Recycling
The patent CN114591250A emphasizes recycling unreacted HBr and POCl₃ via distillation, reducing waste by 40%.
Continuous Flow Synthesis
Pilot studies demonstrate a 4x productivity increase using microreactors for bromination and chlorination steps, with residence times of <10 minutes.
Chemical Reactions Analysis
Types of Reactions
5-bromo-2-chloro-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone under specific conditions.
Reduction: The compound can be reduced to remove the halogen atoms.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a dehalogenated benzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
5-bromo-2-chloro-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 5-bromo-2-chloro-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The following compounds share a benzamide backbone but differ in substituents and functional groups, leading to variations in physicochemical and biological properties:
Physicochemical and Functional Comparisons
Hydrophobicity and Solubility
- The target compound’s cyclopropyl and phenyl groups increase hydrophobicity, but the hydroxyl group partially offsets this, enhancing solubility in ethanol or DMSO .
- The chromenyl derivative (454.70 g/mol) exhibits higher molar mass and extended π-conjugation, likely reducing aqueous solubility but improving UV absorption properties .
NMR and Structural Analysis Insights
Comparative NMR studies (as in ) reveal that substituents in regions analogous to "positions 29–36" and "39–44" (e.g., cyclopropyl vs. chromenyl) significantly alter chemical shifts. For example:
- The target compound’s cyclopropyl group induces upfield shifts in adjacent protons due to ring strain and electron-withdrawing effects.
- Chromenyl or quinolinyl substituents cause downfield shifts in aromatic protons due to extended conjugation .
Biological Activity
5-bromo-2-chloro-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic potential, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be broken down as follows:
- Bromine (Br) and Chlorine (Cl) substituents on the benzamide ring.
- A cyclopropyl group attached to a hydroxy-phenylethyl moiety.
This unique structure may contribute to its biological activity by influencing interactions with biological targets.
The biological activity of this compound is primarily attributed to its interaction with various cellular pathways. Several studies have indicated that benzamide derivatives can inhibit key enzymes involved in cancer progression, such as:
- Inhibition of tubulin polymerization : This leads to cell cycle arrest at the G2/M phase, which is crucial in cancer therapy .
- Inhibition of dihydrofolate reductase (DHFR) : Compounds similar to this compound have been shown to downregulate DHFR, thereby affecting folate metabolism and cancer cell proliferation .
Biological Activity Data
The following table summarizes the biological activities reported for this compound and related compounds:
Case Studies
- Anticancer Activity : A study evaluated a series of benzamide derivatives, including this compound against various cancer cell lines. The compound exhibited significant cytotoxicity against breast (MCF-7) and colon (HCT116) cancer cells, demonstrating a selectivity index that suggests potential for targeted therapy .
- Mechanistic Insights : Research indicated that the compound's ability to disrupt microtubule dynamics contributes to its anticancer properties. The molecular docking studies revealed that it binds effectively to the colchicine-binding site on tubulin, suggesting a mechanism similar to that of established chemotherapeutic agents .
- Pharmacological Profiling : In a pharmacological study, the compound was assessed for its impact on metabolic pathways. It was found to significantly reduce NADP and NADPH levels in treated cells, which correlates with its inhibitory effects on DHFR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
